molecular formula C22H26N6O3S B6644941 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

Número de catálogo: B6644941
Peso molecular: 454.5 g/mol
Clave InChI: WPEISUYNRBPTLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide, also known as AZD 6140, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of P2Y12 receptor antagonists, which are primarily used as antiplatelet agents in the treatment of thrombotic disorders.

Mecanismo De Acción

The P2Y12 receptor is a G protein-coupled receptor that is primarily expressed on the surface of platelets. Upon activation by ADP, the receptor triggers a cascade of signaling events that ultimately lead to platelet aggregation and thrombus formation. N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 works by binding to the P2Y12 receptor and preventing its activation by ADP. This effectively inhibits platelet aggregation and reduces the risk of thrombotic events.
Biochemical and Physiological Effects:
This compound 6140 has been shown to have potent antiplatelet effects both in vitro and in vivo. In animal models, the compound has been shown to effectively prevent thrombus formation and reduce the risk of arterial thrombosis. In clinical trials, this compound 6140 has been shown to be effective in reducing the risk of major adverse cardiac events in patients with acute coronary syndrome.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 is its high selectivity for the P2Y12 receptor, which minimizes off-target effects and reduces the risk of adverse events. However, the compound is also associated with some limitations, such as its relatively short half-life and the potential for drug-drug interactions. Additionally, the synthesis of this compound 6140 is relatively complex and requires specialized equipment and expertise.

Direcciones Futuras

There are several potential future directions for research on N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetic properties of the compound. Another area of interest is the exploration of new therapeutic applications for this compound 6140, such as in the prevention of venous thromboembolism or in the treatment of other cardiovascular diseases. Finally, further research is needed to better understand the mechanisms of action of this compound 6140 and to identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 involves several steps, starting with the condensation of 4-(azepan-1-ylsulfonyl)aniline with 2-bromo-5-(4-methylphenyl)tetrazole. This intermediate is then converted to the final product by reacting with ethyl acetate and sodium hydroxide. The overall yield of the synthesis is reported to be around 30%.

Aplicaciones Científicas De Investigación

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 has been extensively studied for its potential therapeutic applications in the treatment of thrombotic disorders, such as acute coronary syndrome and ischemic stroke. The compound works by selectively inhibiting the P2Y12 receptor, which is involved in platelet aggregation and activation. By blocking this receptor, this compound 6140 can effectively prevent the formation of blood clots and reduce the risk of thrombotic events.

Propiedades

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-17-6-8-18(9-7-17)22-24-26-28(25-22)16-21(29)23-19-10-12-20(13-11-19)32(30,31)27-14-4-2-3-5-15-27/h6-13H,2-5,14-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEISUYNRBPTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.